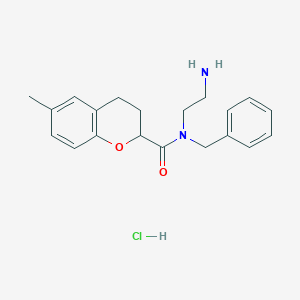

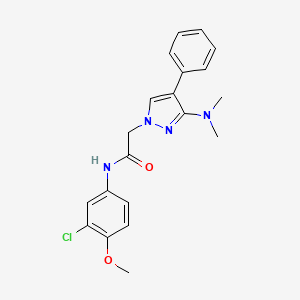

6-(Pyrrolidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrrolidine is a cyclic amine, and its derivatives are widely studied due to their diverse biological and medicinal importance . Pyrrolidine alkaloids, for instance, have shown several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Synthesis Analysis

Pyrrolidine-functionalized nucleosides have been synthesized via PyBOP-catalyzed S_NAr addition-elimination reactions of commercial halogenated precursors . These compounds have been tested for their antiviral and anticancer activity .Molecular Structure Analysis

The majority of current nucleoside drugs retain the canonical nucleobase structure, which is fused to an unnatural sugar . Modifications to the sugar moiety of the nucleosides with anticancer and/or antiviral activity include acyclic nucleosides, cyclonucleosides, nucleosides with fluoro- and azido- substitution on the sugar, C-nucleosides, and 4′-C substituted-2′-deoxynucleosides .Chemical Reactions Analysis

Unnatural nucleosides can inhibit cellular enzymes involved in nucleotide biosynthesis, block the growth of cancer cells by interfering with DNA replication, and limit viral infection by inhibiting HIV reverse transcriptase .Aplicaciones Científicas De Investigación

Synthetic Protocols and Catalysis

A significant area of application for tetrahydroquinoline derivatives involves their synthesis through catalyzed reactions. For instance, Lu and Shi (2007) detailed a Lewis acid-catalyzed reaction of arylvinylidenecyclopropanes with ethyl (arylimino)acetates, leading to the selective preparation of pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives in moderate to good yields, contingent on the electronic nature of the reactants. This method provides a facile synthetic protocol for these derivatives, showcasing their importance in organic chemistry (Lu & Shi, 2007).

Chemical Reactions and Mechanisms

Kang et al. (2015) explored the redox-annulation of cyclic amines like pyrrolidine and 1,2,3,4-tetrahydroisoquinoline with α,β-unsaturated aldehydes and ketones. This process led to the generation of conjugated azomethine ylides followed by electrocyclization and, in some instances, tautomerization, yielding ring-fused pyrrolines. These derivatives could then be oxidized to pyrroles or reduced back to pyrrolidines, demonstrating the versatility of tetrahydroquinoline derivatives in synthetic chemistry (Kang et al., 2015).

Novel Synthetic Approaches and Applications

An et al. (2017) developed a sulfonated tetrahydropyridine derivative via a radical reaction involving 1,6-enynes, sulfur dioxide, and aryldiazonium tetrafluoroborates under mild conditions. This method highlights the innovative use of tetrahydroquinoline derivatives in creating sulfonated compounds, expanding the scope of their applications in organic synthesis (An & Wu, 2017).

Structural Analysis and Characterization

The structural elucidation and characterization of tetrahydroquinoline derivatives also constitute a significant area of research. Sankaranarayanan et al. (2000) described the crystal structure of a tetrahydroquinoline compound, providing insights into its molecular conformation and intermolecular interactions. Such studies are crucial for understanding the physical and chemical properties of these compounds, which can influence their application in drug design and other areas (Sankaranarayanan et al., 2000).

Mecanismo De Acción

Safety and Hazards

While specific safety and hazard information for “6-(Pyrrolidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline” is not available, it’s worth noting that some pyrrolidine alkaloids have been identified to exert toxic effects on animal organs . For example, bgugaine and irniine are known to cause renal injuries, whereas nicotine and cocaine have been confirmed to cause neurotoxicity in experimental animals .

Propiedades

IUPAC Name |

6-pyrrolidin-1-ylsulfonyl-1,2,3,4-tetrahydroquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2S/c16-18(17,15-8-1-2-9-15)12-5-6-13-11(10-12)4-3-7-14-13/h5-6,10,14H,1-4,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVGAVEBLFIEIQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)NCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID57257076 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butyramide](/img/structure/B2794714.png)

![[2-chloro-4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate](/img/structure/B2794715.png)

![(1H-benzo[d]imidazol-5-yl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone](/img/structure/B2794721.png)

![5-(3,4-dichlorophenyl)-2-(p-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2794727.png)

![6-(3-fluorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2794734.png)